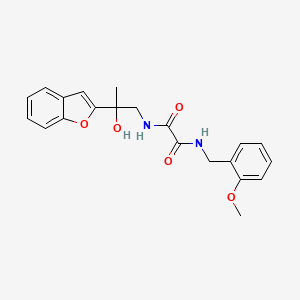

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-21(26,18-11-14-7-3-6-10-17(14)28-18)13-23-20(25)19(24)22-12-15-8-4-5-9-16(15)27-2/h3-11,26H,12-13H2,1-2H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKUISKZLZSURO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=CC=CC=C3O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include benzofuran-2-ylmethyl ketone, hydroxypropylamine, and methoxybenzyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring a cost-effective and efficient production method.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its benzofuran core makes it a valuable intermediate in the creation of pharmaceuticals and other chemical products.

Biology: In biological research, N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may contribute to its efficacy in treating various diseases, including cancer and bacterial infections.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features :

- Benzofuran-2-yl group : Enhances binding affinity to biological targets, such as viral entry proteins or neurotransmitter receptors .

- 2-Hydroxypropyl linker : May improve solubility and influence stereochemical interactions .

- 2-Methoxybenzyl group : Contributes to metabolic stability and flavor-enhancing properties in related compounds .

Comparison with Similar Oxalamide Compounds

Key Differences :

Antiviral Oxalamide Derivatives

Oxalamides with hydroxyalkyl and aromatic groups have shown antiviral activity, particularly against HIV:

Key Differences :

- Hydrophobic Interactions : The benzofuran group in the target compound may enhance binding to hydrophobic pockets in viral glycoproteins compared to thiazolyl or chlorophenyl groups .

- Stereochemistry : The 2-hydroxypropyl linker in the target compound introduces a chiral center, which could optimize binding kinetics compared to rigid piperidinyl groups in Compound 13 .

Biological Activity

N1-(2-(benzofuran-2-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their medicinal properties, including anti-tumor, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, target pathways, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N'-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide

- Molecular Formula : C20H22N2O4

- Molecular Weight : 358.4 g/mol

The biological activity of this compound primarily involves its interaction with various cellular targets:

- Serotonin Receptors : The compound has been shown to bind to the 5HT1A receptor with a Ki affinity of 806 nM, indicating its potential role in modulating neurotransmission and influencing mood-related disorders.

- Cell Cycle Regulation : Research indicates that this compound can disrupt cell cycle progression, leading to inhibition of cell proliferation in cancer cells. This is achieved through the induction of apoptosis and the inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival .

- Antimicrobial Activity : Benzofuran derivatives have demonstrated significant antimicrobial properties. Studies have shown that related compounds exhibit activity against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 10 μg/mL .

In Vitro Studies

Several studies have investigated the biological activity of benzofuran derivatives:

- A study synthesized a series of benzofuran derivatives and evaluated their antimicrobial activity against M. tuberculosis and other pathogens. Compounds exhibited promising antimycobacterial activity with MIC values as low as 8 μg/mL .

- Another investigation focused on the anticancer properties of benzofuran derivatives, showing that certain compounds could significantly inhibit the growth of breast cancer cells through apoptosis induction .

Case Studies

- Anticancer Activity : A case study involving a related benzofuran derivative demonstrated a marked reduction in tumor size in xenograft models when treated with the compound, highlighting its potential as an anti-cancer agent.

- Antimicrobial Efficacy : Clinical trials on benzofuran-based antibiotics revealed effective treatment outcomes for patients with resistant bacterial infections, showcasing their therapeutic potential in clinical settings.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.